molecular formula C19H24N6O2 B608917 DprE1-IN-2 CAS No. 1615713-87-5

DprE1-IN-2

Cat. No. B608917
CAS RN: 1615713-87-5
M. Wt: 368.44
InChI Key: BLNAAWXUNQHVNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“DprE1-IN-2” is a potent inhibitor of DprE1, an enzyme that plays important roles in the biosynthesis of the mycobacterium cell wall . It has shown great potential in the development of new regimens for tuberculosis (TB) treatment .


Synthesis Analysis

The synthesis of DprE1 inhibitors involves an integrated molecular modeling strategy, which combines computational bioactivity fingerprints and structure-based virtual screening . Two lead compounds, B2 and H3, were identified that could inhibit DprE1 and thus kill Mycobacterium smegmatis in vitro .


Molecular Structure Analysis

The molecular structure of DprE1-IN-2 is complex and unique. It is involved in the synthesis of arabinogalactan, an essential constituent of the Mtb cell wall . The unique structural characteristics for ligand binding and association with DprE2 make developing new clinical compounds challenging .


Chemical Reactions Analysis

DprE1 inhibitors can block arabinan synthesis, thus provoking cell lysis and bacterial death . Both covalent and non-covalent inhibitors have been identified . The chemical reactions involved in the inhibition of DprE1 are complex and involve multiple steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of DprE1-IN-2 are complex. It has a molecular weight of 368.43 and a chemical formula of C19H24N6O2 . It is a solid substance with a solubility of ≥ 33 mg/mL in DMSO .

Scientific Research Applications

Targeting Drug-Resistant Tuberculosis

DprE1-IN-2 is a promising candidate for tackling drug-resistant tuberculosis (TB). As a potent inhibitor of the DprE1 enzyme, it disrupts the biosynthesis of mycobacterial cell walls, which is crucial for the survival of the TB-causing bacterium, Mycobacterium tuberculosis . This makes it a valuable asset in the development of new anti-TB drugs, especially against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.

Inhibition of Cell Wall Biosynthesis

The DprE1 enzyme plays a vital role in the synthesis of arabinogalactans and lipoarabinomannans, key components of the mycobacterial cell wall . DprE1-IN-2, by inhibiting this enzyme, halts the production of these essential molecules, thereby weakening the bacterial cell wall and leading to the death of the bacteria.

Computational Drug Design

DprE1-IN-2 has been identified through computational approaches, such as in-silico screening and molecular docking studies . These methods allow for the rapid identification of potential inhibitors based on the enzyme’s structure, speeding up the drug discovery process.

Pharmacophore Model Development

Researchers have utilized e-pharmacophore models to design potential DprE1 inhibitors. DprE1-IN-2 can serve as a reference compound for developing such models, which are crucial for predicting the binding affinity of novel compounds .

Understanding Enzyme-Ligand Interactions

The study of DprE1-IN-2 provides insights into the non-covalent interactions between the enzyme and its inhibitors. This knowledge is essential for the rational design of new drugs with improved efficacy and reduced side effects .

Antitubercular Assays

DprE1-IN-2 has been subjected to in vitro antitubercular assays to determine its efficacy against the TB bacterium. These assays are critical for assessing the therapeutic potential of new drug candidates before advancing to clinical trials .

ADMET Property Analysis

The physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of DprE1-IN-2 have been computationally analyzed. Understanding these properties is important for optimizing the drug’s pharmacokinetic profile and minimizing toxicity .

Contribution to Multistage Vaccine Development

While not a direct application of DprE1-IN-2, the understanding of DprE1’s role in mycobacterial cell wall biosynthesis contributes to the development of multistage vaccines. These vaccines target different stages of TB infection and could potentially control reactivation from a latent state .

Mechanism of Action

Target of Action

The primary target of DprE1-IN-2 is Decaprenylphosphoryl-β-d-ribose 2′-epimerase 1 (DprE1) . DprE1 is a flavoprotein that plays a crucial role in mycobacterial cell wall biosynthesis . It is involved in the synthesis of Araf molecules, which are the building blocks in the synthesis of lipoarabinomannans and arabinogalactans .

Mode of Action

DprE1-IN-2 acts as an effective inhibitor of DprE1 . It interacts with DprE1, blocking its function and thereby inhibiting the synthesis of Araf molecules . This disruption in the biosynthesis of key components of the mycobacterial cell wall leads to a halt in the growth and persistence of the bacteria .

Biochemical Pathways

DprE1 is part of a biochemical pathway that synthesizes the unique arabinose precursor for lipoarabinomannan and arabinogalactan, essential building blocks of the mycobacterial cell wall . DprE1 is a FAD-dependent enzyme that converts DPR to decaprenylphosphoryl-2-keto-β-d-erythro-pentofuranose (DPX) by oxidation. DPX is then further reduced to DPA in the presence of decaprenylphosphoryl-D-2-keto-erythro-pentose reductase (DprE2) .

Result of Action

The inhibition of DprE1 by DprE1-IN-2 disrupts the biosynthesis of key components of the mycobacterial cell wall . This leads to a halt in the growth and persistence of the bacteria , making DprE1-IN-2 a potential candidate for anti-tubercular drug discovery .

Action Environment

The action of DprE1-IN-2 is influenced by the environment within the mycobacterial cell wall where DprE1 is located . The effectiveness of DprE1-IN-2 may also be influenced by factors such as the presence of other drugs, the patient’s health status, and the presence of drug-resistant strains of Mycobacterium tuberculosis

Safety and Hazards

According to the safety data sheet, DprE1-IN-2 is not classified as a dangerous substance according to GHS . It may be harmful if inhaled, absorbed through skin, or swallowed, and may cause irritation to eyes, skin, and respiratory tract .

properties

IUPAC Name

1-[[6-(dimethylamino)-5-methylpyrimidin-4-yl]methyl]-N-(2-hydroxyethyl)-6-methylpyrrolo[3,2-b]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-12-7-16-17(21-8-12)14(19(27)20-5-6-26)9-25(16)10-15-13(2)18(24(3)4)23-11-22-15/h7-9,11,26H,5-6,10H2,1-4H3,(H,20,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNAAWXUNQHVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN2CC3=C(C(=NC=N3)N(C)C)C)C(=O)NCCO)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DprE1-IN-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.